N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
Beschreibung
N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a tetrazole ring, and various functional groups such as nitro, chloro, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
Eigenschaften
Molekularformel |
C20H14ClN7O4S |
|---|---|
Molekulargewicht |
483.9 g/mol |
IUPAC-Name |
N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H14ClN7O4S/c21-16-8-6-13(10-17(16)28(30)31)18-9-7-15(32-18)11-22-23-19(29)12-33-20-24-25-26-27(20)14-4-2-1-3-5-14/h1-11H,12H2,(H,23,29)/b22-11+ |
InChI-Schlüssel |
GONMWZYYHDQPAP-SSDVNMTOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro and Chloro Groups: The nitro and chloro groups are introduced via nitration and chlorination reactions, respectively, using reagents such as nitric acid and thionyl chloride.
Synthesis of the Tetrazole Ring: The tetrazole ring is formed through the cyclization of hydrazine derivatives with nitriles under acidic conditions.
Coupling Reactions: The final step involves coupling the furan and tetrazole derivatives through a condensation reaction, typically using a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.
Biologie und Medizin
In der biologischen und medizinischen Forschung kann N'-{(E)-[5-(4-Chlor-3-nitrophenyl)furan-2-yl]methyliden}-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid biologische Aktivität aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht. Seine potentiellen antimikrobiellen, anticancerogenen oder entzündungshemmenden Eigenschaften können untersucht werden.
Industrie
In der Industrie kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N'-{(E)-[5-(4-Chlor-3-nitrophenyl)furan-2-yl]methyliden}-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interferenz mit der Nukleinsäurefunktion umfassen.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups may facilitate binding to specific sites, while the tetrazole ring can interact with metal ions or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-{(E)-[5-(4-Brom-3-nitrophenyl)furan-2-yl]methyliden}-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid
- N'-{(E)-[5-(4-Chlor-3-nitrophenyl)thiophen-2-yl]methyliden}-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid
Einzigartigkeit
Die Einzigartigkeit von N'-{(E)-[5-(4-Chlor-3-nitrophenyl)furan-2-yl]methyliden}-2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen. Diese Kombination kann zu einer unterschiedlichen chemischen Reaktivität und biologischen Aktivität im Vergleich zu ähnlichen Verbindungen führen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
